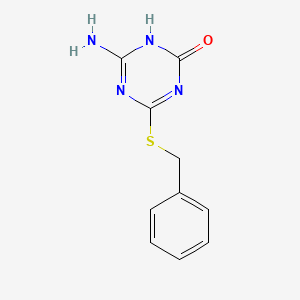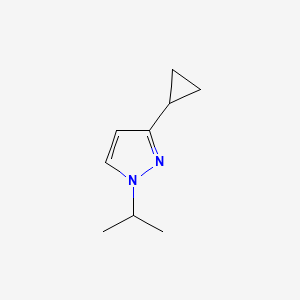![molecular formula C15H15N3S B2736508 4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1207048-10-9](/img/structure/B2736508.png)
4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction where a pyridine derivative reacts with a suitable electrophile.
Final Assembly: The final step involves the coupling of the thiazole and pyridine moieties through a suitable linker, such as a methylene bridge, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmacology: It is investigated for its pharmacokinetic properties and potential therapeutic uses.
作用機序
The mechanism of action of 4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, and receptors such as G-protein coupled receptors (GPCRs).
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
4,7-dimethylbenzo[d]thiazol-2-amine: Lacks the pyridine moiety but shares the thiazole core.
N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine: Similar structure but without the dimethyl substitution.
Uniqueness
4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is unique due to the presence of both the dimethyl substitution and the pyridine moiety, which can enhance its biological activity and specificity compared to similar compounds.
特性
IUPAC Name |
4,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-10-5-6-11(2)14-13(10)18-15(19-14)17-9-12-4-3-7-16-8-12/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFUYSOXLCYFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(6-methyl-1,3-benzothiazol-2-yl)-N-[4-(morpholin-4-yl)phenyl]azetidine-3-carboxamide](/img/structure/B2736435.png)
![3-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2736438.png)
![N-(4-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2736439.png)
![1-[[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![N-[(3-hydroxyoxolan-3-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2736443.png)
![N-(4-ethoxyphenyl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2736444.png)
![(Z)-4-(dimethylamino)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2736445.png)
![4-{3-AMINO-6-PHENYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOIC ACID](/img/structure/B2736446.png)


